molecular formula C15H15N3O6S B4926307 N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4926307
M. Wt: 365.4 g/mol
InChI Key: ZQBYWQHWWQOLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of MNPA involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. MNPA binds to the active site of carbonic anhydrase, preventing the binding of carbon dioxide and the subsequent formation of bicarbonate. This inhibition of carbonic anhydrase activity has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its inhibition of carbonic anhydrase activity. MNPA has been found to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. MNPA has also been found to inhibit the growth of cancer cells by interfering with their metabolism. In addition, MNPA has been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using MNPA in lab experiments include its potent inhibitory activity against carbonic anhydrase, its fluorescent properties, and its potential use as a building block for the synthesis of various organic compounds. However, the limitations of using MNPA in lab experiments include its complex synthesis process, its potential toxicity, and the need for careful control of reaction conditions and purification steps.

Future Directions

There are several future directions for the study of MNPA, including the development of more efficient synthesis methods, the study of its potential applications in drug discovery and material science, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to elucidate the mechanism of action of MNPA and its physiological effects in various disease models.

Synthesis Methods

MNPA has been synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 2-methoxy-4-nitrobenzenesulfonyl chloride followed by the reaction with acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-4-nitrobenzenesulfonyl isocyanate followed by the reaction with acetic anhydride. The synthesis of MNPA is a multistep process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. MNPA has been found to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in solution. In addition, MNPA has been used as a building block for the synthesis of various organic compounds with potential applications in drug discovery and material science.

properties

IUPAC Name

N-[4-[(2-methoxy-4-nitrophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-6-13(7-4-11)25(22,23)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYWQHWWQOLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methoxy-4-nitrophenyl)sulfamoyl]phenyl}acetamide

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